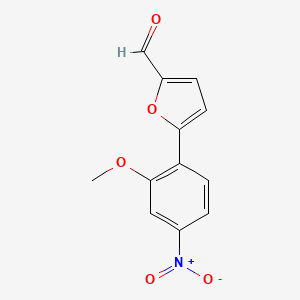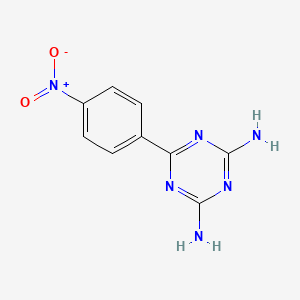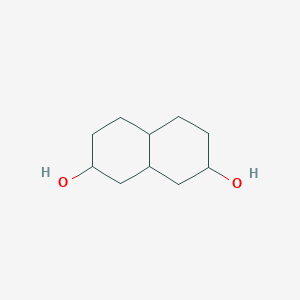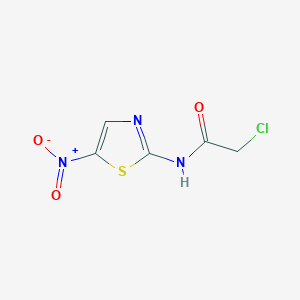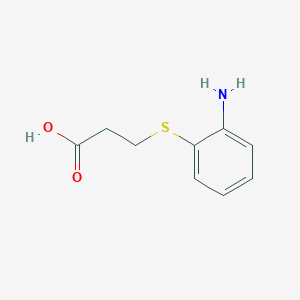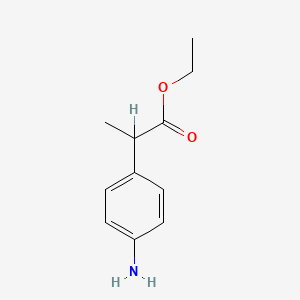
ethyl 2-(4-aminophenyl)propanoate
Overview
Description
ethyl 2-(4-aminophenyl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propionic acid and contains an ethyl ester group attached to a 4-aminophenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-(4-aminophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reduction of 2-(4-nitrophenyl)propionic acid using ethanol as a solvent. The reaction typically requires a reducing agent such as hydrazine hydrate and a catalyst like ferric trichloride hexahydrate .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(4-aminophenyl)propionate often involves large-scale reduction reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
ethyl 2-(4-aminophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical processes and pathways .
Comparison with Similar Compounds
ethyl 2-(4-aminophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(4-nitrophenyl)propionate: Differing by the presence of a nitro group instead of an amino group.
Ethyl 2-(4-methoxyphenyl)propionate: Differing by the presence of a methoxy group.
Ethyl 2-(4-chlorophenyl)propionate: Differing by the presence of a chloro group.
These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the varying functional groups .
Properties
CAS No. |
32868-25-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3 |
InChI Key |
MWBVNWYNXULIDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N |
Key on ui other cas no. |
32868-25-0 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)
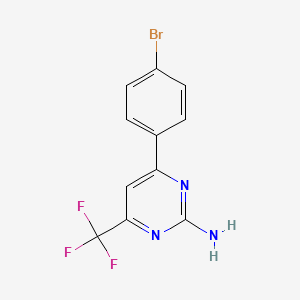


![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)
